molecular formula C7H14O6 B1237893 (4R)-6-methoxycyclohexane-1,2,3,4,5-pentol

(4R)-6-methoxycyclohexane-1,2,3,4,5-pentol

Cat. No.: B1237893
M. Wt: 194.18 g/mol
InChI Key: DSCFFEYYQKSRSV-CIXXMWBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-6-methoxycyclohexane-1,2,3,4,5-pentol is a natural product found in Cannabis sativa, Mandevilla martiana, and other organisms with data available.

Scientific Research Applications

1. Stereochemical Analysis

  • Relative and Absolute Configuration : A study by Zhou, Berova, Wiesler, and Nakanishi (1993) discusses the use of circular dichroism to assign the relative and absolute configurations of acyclic polyols and aminopolyols, which is relevant for understanding the stereochemical aspects of compounds like (4R)-6-methoxycyclohexane-1,2,3,4,5-pentol (Zhou, Berova, Wiesler, & Nakanishi, 1993).

2. Structural Characterization

  • Crystallographic Characterization : Research on a polyoxygenated cyclohexane derivative by Nantapap et al. (2015) provides insights into the structural and crystallographic characterization of similar compounds, which can be applied to understand this compound (Nantapap et al., 2015).

3. Conformational Studies

  • Ground-State Conformations : A study by Anderson and Ijeh (1994) on the conformation of methoxycyclohexanes, which closely relates to the compound , helps in understanding the molecular dynamics and structural preferences of these molecules (Anderson & Ijeh, 1994).

4. Chemical Synthesis and Reactions

  • Synthesis and Chemistry : Märkl, Baier, Hofmeister, Kees, and Soper (1979) conducted research on the synthesis and chemical reactions of silacyclohexadienes, which provide a framework for understanding the chemical behavior and potential synthetic pathways for compounds like this compound (Märkl et al., 1979).

5. Photocycloaddition Studies

  • Photocycloaddition Reactions : Barentsen, Sieval, and Cornelisse (1995) explored the meta photocycloaddition in conformationally restrained phenylpentenes, providing insights that can be extrapolated to understand similar reactions in compounds like this compound (Barentsen, Sieval, & Cornelisse, 1995).

Properties

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(4R)-6-methoxycyclohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4?,5?,6?,7?/m1/s1

InChI Key

DSCFFEYYQKSRSV-CIXXMWBBSA-N

Isomeric SMILES

COC1C([C@@H](C(C(C1O)O)O)O)O

SMILES

COC1C(C(C(C(C1O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(C1O)O)O)O)O

Synonyms

2-O-methyl-chiro-inositol
2-O-methylchiroinositol
quebrachitol
quebrachitol, (L-chiro)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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